molecular formula C11H14O B6278896 rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans CAS No. 38805-90-2

rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans

Cat. No.: B6278896
CAS No.: 38805-90-2
M. Wt: 162.2
InChI Key:
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Description

rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans: is a chiral compound that exists as a racemic mixture of its enantiomers This compound features a cyclopentane ring substituted with a phenyl group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenylcyclopentanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired trans isomer.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of 2-phenylcyclopentanone under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the racemic mixture.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-phenylcyclopentanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 2-phenylcyclopentane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: 2-phenylcyclopentanone.

    Reduction: 2-phenylcyclopentane.

    Substitution: 2-phenylcyclopentyl chloride or bromide.

Scientific Research Applications

rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules and as a reference compound in stereochemical studies.

    Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    rac-(1R,2S)-2-phenylcyclohexanol, trans: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    rac-(1R,2S)-2-phenylcyclopropanol, trans: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    rac-(1R,2S)-2-phenylcyclobutanol, trans: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

Uniqueness: rac-(1R,2S)-2-phenylcyclopentan-1-ol, trans is unique due to its specific ring size and the spatial arrangement of its substituents. The trans configuration of the hydroxyl and phenyl groups imparts distinct stereochemical properties, making it valuable for studying stereoselective reactions and interactions.

Properties

CAS No.

38805-90-2

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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